molecular formula C7H9N3O B11774225 5-Amino-3-isopropylisoxazole-4-carbonitrile

5-Amino-3-isopropylisoxazole-4-carbonitrile

Cat. No.: B11774225
M. Wt: 151.17 g/mol
InChI Key: RNIWZGAXJBDTSY-UHFFFAOYSA-N
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Description

5-Amino-3-isopropylisoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H9N3O. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

The synthesis of 5-Amino-3-isopropylisoxazole-4-carbonitrile can be achieved through various methods. One common approach involves a multicomponent reaction between malononitrile, hydroxylamine hydrochloride, and different aryl or heteroaryl aldehydes . This reaction is typically carried out in the presence of a catalytic medium such as K2CO3/glycerol, which facilitates the formation of the isoxazole ring. The reaction conditions are generally mild, and the products are obtained in good yields.

Chemical Reactions Analysis

5-Amino-3-isopropylisoxazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Amino-3-isopropylisoxazole-4-carbonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 5-Amino-3-isopropylisoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The compound’s structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

5-Amino-3-isopropylisoxazole-4-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-amino-3-propan-2-yl-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-4(2)6-5(3-8)7(9)11-10-6/h4H,9H2,1-2H3

InChI Key

RNIWZGAXJBDTSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1C#N)N

Origin of Product

United States

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